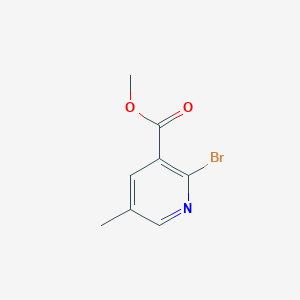

Methyl 2-bromo-5-methylnicotinate

Description

Significance as a Synthetic Intermediate

The primary significance of methyl 2-bromo-5-methylnicotinate lies in its role as a synthetic intermediate. The bromine atom at the 2-position of the pyridine (B92270) ring is a key functional group that can be readily displaced or participate in various cross-coupling reactions. This allows chemists to introduce a wide range of other functional groups at this position, thereby building molecular complexity.

For instance, the bromine atom can be substituted through nucleophilic aromatic substitution reactions or, more commonly, participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (to form new carbon-carbon bonds) and the Buchwald-Hartwig amination (to form carbon-nitrogen bonds). These reactions are fundamental in modern organic synthesis and are widely used in the pharmaceutical industry to construct novel drug candidates. The presence of the methyl group and the methyl ester also influences the reactivity of the pyridine ring and provides additional points for modification.

Overview of Research Trajectories

Current research involving this compound and its close analogs is largely directed towards the synthesis of novel compounds with potential biological activity. lookchem.com Researchers in medicinal chemistry utilize this and similar building blocks to create libraries of compounds for screening against various biological targets, including enzymes and receptors. angelpharmatech.com The development of new synthetic methodologies that utilize halogenated pyridines like this compound is also an active area of research, aiming to provide more efficient and versatile ways to construct complex molecular architectures. The synthesis of this compound and its derivatives is a topic of interest, with various methods being explored to improve yield and purity. rsc.orgguidechem.com

Data and Properties

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1215916-40-7 |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| IUPAC Name | methyl 2-bromo-5-methylpyridine-3-carboxylate |

| Class | Heterocyclic Building Block, Pyridine Derivative |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)7(9)10-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYQCMMZAQCJKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395796 | |

| Record name | methyl 2-bromo-5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136227-39-9 | |

| Record name | methyl 2-bromo-5-methylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Bromo 5 Methylnicotinate and Analogues

Direct Synthetic Routes

Direct synthetic routes to methyl 2-bromo-5-methylnicotinate typically involve the sequential or one-pot modification of a pre-existing pyridine (B92270) ring system. These methods are often favored for their atom economy and straightforward nature.

Esterification Reactions in this compound Synthesis

The formation of the methyl ester group is a critical step in the synthesis of the target molecule. This is commonly achieved through the esterification of the corresponding carboxylic acid, 2-bromo-5-methylnicotinic acid. The reaction is typically carried out by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as concentrated sulfuric acid. chemicalbook.com This process is a classic Fischer esterification, which is a slow and reversible reaction. mdpi.com To drive the reaction towards the product, high temperatures and an excess of methanol are often employed. chemicalbook.com

In some instances, alternative esterification methods may be utilized. For example, the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification under milder conditions. rsc.org

Bromination Strategies for Pyridine Ring Functionalization

The introduction of a bromine atom at the 2-position of the pyridine ring is a key transformation. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene. gcwgandhinagar.comuoanbar.edu.iq This deactivation is further enhanced in acidic conditions due to the protonation of the ring nitrogen. uoanbar.edu.iqlibretexts.org Consequently, bromination of the pyridine ring often requires harsh reaction conditions. uoanbar.edu.iq

Direct electrophilic bromination of pyridine derivatives can be challenging. The pyridine ring is deactivated towards electrophiles, and substitution, when it does occur, is generally directed to the 3-position. gcwgandhinagar.com However, the presence of activating groups on the ring can influence the regioselectivity of the bromination. For some pyridine derivatives, bromination can be achieved using bromine in the presence of oleum. gcwgandhinagar.com

Pyridine N-oxides can serve as activated intermediates for electrophilic substitution, facilitating the introduction of functional groups that are otherwise difficult to achieve by direct methods. gcwgandhinagar.com

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions. nih.govwikipedia.org It can act as a source of electrophilic bromine or as a radical initiator, depending on the reaction conditions. wikipedia.org For the bromination of electron-rich aromatic compounds, including certain heterocyclic systems, NBS can be an effective reagent. wikipedia.org The reaction is often carried out in a solvent like dimethylformamide (DMF) to achieve high para-selectivity in aromatic systems. wikipedia.org

In the context of preparing brominated methylnicotinate analogs, NBS is frequently employed for the bromination of a methyl group attached to the pyridine ring, a reaction that proceeds via a radical mechanism. chemicalbook.comresearchgate.net This Wohl-Ziegler reaction is typically initiated by a radical initiator like benzoyl peroxide or AIBN and carried out under reflux in a non-polar solvent such as carbon tetrachloride. wikipedia.orgchemicalbook.com

Phase Transfer Catalysis in Nicotinate (B505614) Ester Synthesis

Phase transfer catalysis (PTC) offers a green and efficient methodology for esterification reactions. mdpi.comresearchgate.net This technique involves the use of a phase transfer catalyst, often a quaternary ammonium (B1175870) salt, to facilitate the reaction between reactants present in two immiscible phases (e.g., an aqueous phase and an organic phase). crdeepjournal.orgyoutube.com

In the synthesis of nicotinate esters, PTC can be employed to overcome the low solubility of the nicotinic acid salt in the organic solvent containing the alkylating agent. The phase transfer catalyst transports the carboxylate anion from the aqueous phase to the organic phase, where it can react with the alkylating agent to form the ester. mdpi.com This method often leads to higher yields, milder reaction conditions, and simpler work-up procedures compared to traditional esterification methods. mdpi.comresearchgate.net For instance, the synthesis of 5-bromo-2-methyl-nicotinic acid ethyl ester has been reported using benzyltriethylammonium chloride (BTEAC) as a phase transfer catalyst. guidechem.com

Convergent Synthetic Approaches

Convergent synthetic strategies involve the synthesis of separate fragments of the target molecule, which are then coupled together in the later stages of the synthesis. While not explicitly detailed in the provided search results for this compound itself, this approach is a common strategy for the synthesis of complex molecules and analogues. For example, a substituted pyrimidine (B1678525) ring could be synthesized and then coupled with another fragment to form a more complex heterocyclic system. researchgate.net This approach allows for greater flexibility in the synthesis of analogues with diverse substitution patterns.

Derivatization from Methyl 5-methylnicotinate Precursors

A common strategy involves the modification of existing substituted nicotinates. Methyl 5-methylnicotinate serves as a key precursor for introducing functionality at the 5-position methyl group through radical reactions.

The synthesis of Methyl 5-(bromomethyl)nicotinate is achieved through the free-radical bromination of the methyl group on the precursor, Methyl 5-methylnicotinate. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as dibenzoyl peroxide. chemicalbook.com The reaction is commonly performed under reflux in a non-polar solvent like carbon tetrachloride. chemicalbook.com

The process involves heating a solution of Methyl 5-methylnicotinate, NBS, and dibenzoyl peroxide. chemicalbook.com The initiator facilitates the formation of a bromine radical from NBS, which then abstracts a hydrogen atom from the methyl group of the nicotinate, leading to the formation of a benzyl-type radical. This radical then reacts with another molecule of NBS to yield the desired brominated product, Methyl 5-(bromomethyl)nicotinate. chemicalbook.com

Table 1: Synthesis of Methyl 5-(bromomethyl)nicotinate

| Reactant | Reagent | Initiator | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Methyl 5-methylnicotinate | N-Bromosuccinimide (NBS) | Dibenzoyl peroxide | Carbon tetrachloride | Reflux, 3 hours | Methyl 5-(bromomethyl)nicotinate |

This table summarizes the key components and conditions for the side-chain bromination reaction. chemicalbook.com

Functional Group Interconversions on Related Nicotinates

Functional group interconversion is a powerful tool for synthesizing a variety of substituted nicotinates that may not be accessible through direct methods. This involves transforming one functional group into another, such as a hydroxyl group into a bromine atom or an amino group into a bromo group via a diazonium salt intermediate.

A key synthetic route to bromo-substituted nicotinates involves the conversion of a hydroxyl group on the pyridine ring into a bromine atom. An example of this is the synthesis of Methyl 4-bromo-6-methylnicotinate from Methyl 4-hydroxy-6-methylnicotinate. rsc.org

The precursor, Methyl 4-hydroxy-6-methylnicotinate, is first synthesized by the esterification of 4-hydroxy-6-methylnicotinic acid. rsc.org This hydroxylated ester is then treated with a brominating agent such as phosphorus oxybromide (POBr₃) in a solvent like dichloromethane (B109758) (DCM). The reaction mixture is stirred at a controlled temperature until the starting material is consumed. rsc.org Purification by silica (B1680970) gel column chromatography yields the final product, Methyl 4-bromo-6-methylnicotinate, with a reported yield of 82%. rsc.org

Table 2: Reaction Details for the Synthesis of Methyl 4-bromo-6-methylnicotinate

| Starting Material | Reagent | Solvent | Yield |

|---|---|---|---|

| Methyl 4-hydroxy-6-methylnicotinate | Phosphorus oxybromide (POBr₃) | Dichloromethane (DCM) | 82% |

This table outlines the transformation of a hydroxylated nicotinate to its bromo analogue. rsc.org

The Sandmeyer reaction provides a classic and versatile method for introducing a variety of substituents, including bromine, onto an aromatic ring by way of a diazonium salt intermediate. This process, known as diazotization, involves treating a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.org

In the context of nicotinate synthesis, a precursor such as Methyl 2-amino-5-methylnicotinate could theoretically be converted to this compound. The amino group is first converted into a diazonium salt (–N₂⁺) by reaction with nitrous acid at low temperatures. This intermediate is generally unstable and is used immediately. organic-chemistry.org The subsequent introduction of a bromide source, such as copper(I) bromide (CuBr), facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas and forming the desired bromo-substituted nicotinate. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in These principles are highly relevant to the synthesis of pyridine derivatives. rasayanjournal.co.innih.govresearchgate.net

One significant area for improvement in the syntheses described is the choice of solvent. For instance, the side-chain bromination to produce Methyl 5-(bromomethyl)nicotinate often uses carbon tetrachloride, a toxic and ozone-depleting substance. chemicalbook.comgoogle.com A greener alternative is the use of supercritical carbon dioxide (sc-CO₂), which has been shown to be an effective medium for free-radical brominations with NBS, yielding high yields while minimizing side products. nih.gov

Other green chemistry strategies applicable to nicotinate synthesis include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, contributing to energy efficiency. nih.govacs.org

Catalysis: Using metal-pyridine complexes or other catalysts can enhance reaction efficiency and selectivity, reducing the need for stoichiometric reagents and minimizing waste. biosynce.com

Alternative Solvents: Beyond sc-CO₂, the use of ionic liquids or even water as a reaction medium can offer more environmentally friendly options compared to traditional volatile organic solvents. rasayanjournal.co.in

Table 3: Application of Green Chemistry Principles in Pyridine Derivative Synthesis

| Green Chemistry Principle | Application in Nicotinate Synthesis | Benefit |

|---|---|---|

| Use of Safer Solvents | Replacing carbon tetrachloride with supercritical CO₂ in bromination reactions. nih.gov | Reduces toxicity and environmental damage. google.comnih.gov |

| Energy Efficiency | Employing microwave irradiation to accelerate reactions. nih.govacs.org | Shorter reaction times and potentially lower energy consumption. rasayanjournal.co.in |

| Catalysis | Utilizing catalytic amounts of reagents instead of stoichiometric quantities. biosynce.com | Reduces waste and improves atom economy. biosynce.com |

| Multicomponent Reactions | Designing one-pot syntheses where multiple reactants combine in a single step. nih.govacs.org | Simplifies procedures, saves time, and reduces waste. rasayanjournal.co.in |

This table highlights several green chemistry approaches that can be applied to the synthesis of this compound and its analogues.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 5-methylnicotinate |

| Methyl 5-(bromomethyl)nicotinate |

| Methyl 4-hydroxy-6-methylnicotinate |

| Methyl 4-bromo-6-methylnicotinate |

| 4-hydroxy-6-methylnicotinic acid |

| Methyl 2-amino-5-methylnicotinate |

| N-Bromosuccinimide (NBS) |

| Dibenzoyl peroxide |

| Carbon tetrachloride |

| Phosphorus oxybromide (POBr₃) |

| Dichloromethane (DCM) |

| Sodium nitrite |

| Copper(I) bromide (CuBr) |

Reactivity and Transformational Chemistry of Methyl 2 Bromo 5 Methylnicotinate

The chemical profile of Methyl 2-bromo-5-methylnicotinate is characterized by two primary reactive sites: the bromine atom attached to the pyridine (B92270) ring and the methyl ester group. These sites allow for a range of chemical transformations, making the compound a valuable building block for more complex molecules.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key class of reactions for pyridines. byjus.com In the case of this compound, the electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the bromide, which acts as a leaving group.

Substitution at the Bromine Atom (SNAr)

The bromine atom at the C-2 position of the pyridine ring is susceptible to attack by various nucleophiles. The presence of the ring nitrogen atom enhances the electrophilicity of this position, making it more reactive towards nucleophilic attack compared to a simple bromobenzene. libretexts.org

Reactivity with Amines, Thiols, and Alkoxides

The reaction of 2-bromopyridines with amines is a well-established method for the formation of aminopyridines, which are crucial structures in medicinal chemistry. acs.org This transformation is often achieved through palladium-catalyzed methods like the Buchwald-Hartwig amination. acs.orgacs.orgnih.gov For instance, the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been successfully carried out in sealed tubes to prevent the escape of the amine. acs.orgacs.org This method provides a practical route to secondary and tertiary aminopyridines that are otherwise difficult to synthesize. acs.org Typical conditions involve a palladium catalyst like palladium(II) acetate (B1210297), a phosphine (B1218219) ligand such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and a base like sodium tert-butoxide in a solvent like toluene. acs.org

While specific examples with this compound are not detailed in the provided literature, its structural similarity to other 2-bromopyridines suggests it would readily undergo such amination reactions. Similarly, nucleophiles like thiols and alkoxides are expected to react via an SNAr mechanism, displacing the bromide to form the corresponding thioethers and ethers, respectively. The reaction with sodium methoxide, for example, would yield methyl 2-methoxy-5-methylnicotinate. byjus.com

Concerted Nucleophilic Aromatic Substitution Mechanisms

Historically, the SNAr mechanism was believed to proceed universally through a two-step process involving a discrete Meisenheimer complex. libretexts.orgnih.govstrath.ac.uk This intermediate is a negatively charged, non-aromatic species. libretexts.org However, recent research has provided evidence for an alternative pathway: the concerted nucleophilic aromatic substitution (cSNAr) mechanism. nih.govnih.govresearchgate.net

In a cSNAr reaction, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur in a single transition state, without the formation of a stable intermediate. nih.govnih.gov This pathway is particularly relevant for aromatic systems that are not heavily activated by strong electron-withdrawing groups. nih.govresearchgate.net Computational studies have shown that for some systems, what was once thought to be a Meisenheimer intermediate is actually a transition state. nih.gov Given that this compound possesses only moderately activating groups (the ester and the pyridine nitrogen), its reactions with certain nucleophiles could potentially follow a concerted mechanism. nih.govstrath.ac.uk

Ester Hydrolysis and Transesterification Pathways

The methyl ester functional group in this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 2-bromo-5-methylnicotinic acid. This reaction is typically carried out under acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of methanol (B129727). chemspider.com

Transesterification, the conversion of one ester to another, is also a feasible transformation. For example, reacting this compound with an alcohol (e.g., ethanol) in the presence of an acid or base catalyst would lead to the formation of Ethyl 2-bromo-5-methylnicotinate. The synthesis of methyl nicotinate (B505614) derivatives often involves the reaction of the corresponding nicotinic acid with methanol, demonstrating the reversible nature of esterification. chemicalbook.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. As an organohalide, this compound is an excellent substrate for these reactions, particularly the Suzuki-Miyaura coupling.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organohalide with an organoboron compound, such as a boronic acid or a boronate ester. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. wikipedia.org For this compound, the reaction would involve the coupling at the C-2 position, replacing the bromine atom with the organic group from the organoboron reagent.

The catalytic cycle of the Suzuki reaction generally involves three key steps: libretexts.org

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex. The C-Br bond is generally more susceptible to oxidative addition than a C-Cl bond. illinois.edu

Transmetalation : The organic group from the organoboron species is transferred to the palladium(II) complex, displacing the halide. This step typically requires the presence of a base to activate the organoboron compound. libretexts.orgorganic-chemistry.org

Reductive Elimination : The two organic ligands on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

A variety of catalysts, bases, and solvents can be employed for Suzuki-Miyaura couplings involving bromo-aromatic esters. researchgate.net The table below outlines typical components used in such reactions.

Table 1: Typical Components for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid, 4-Methoxyphenylboronic acid | Nucleophilic partner, source of new C-C bond |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] | Facilitates the cross-coupling |

| Ligand | Triphenylphosphine (PPh₃), DPEphos | Stabilizes and activates the catalyst |

| Base | Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (B84403) (K₃PO₄) | Activates the organoboron reagent |

| Solvent | Toluene, Dimethoxyethane (DME), Water, Tetrahydrofuran (B95107) (THF) | Solubilizes reactants and catalyst |

This reaction allows for the introduction of a wide array of aryl and vinyl substituents at the C-2 position of the pyridine ring, demonstrating the significant synthetic potential of this compound.

Impact of Positional Isomerism on Reaction Efficiency

The reactivity of bromomethylnicotinate esters in cross-coupling reactions is significantly influenced by the relative positions of the bromo, methyl, and methyl ester substituents on the pyridine ring. The electronic properties and steric hindrance associated with each isomer dictate its susceptibility to oxidative addition, the rate-determining step in many palladium-catalyzed cycles.

The pyridine nitrogen acts as an electron sink, making the ring generally electron-deficient. This effect is most pronounced at the α-positions (2 and 6) and the γ-position (4). Consequently, a bromine atom at the 2-position, as in this compound, is activated towards oxidative addition compared to a bromine at the 3- or 5-position. However, this is counterbalanced by the electronic contribution of the other substituents.

Catalytic Systems and Ligand Effects

The success of cross-coupling reactions involving this compound is critically dependent on the choice of the catalytic system, particularly the metal center and the associated ligands. Both palladium and nickel are common catalysts for these transformations, with the ligand playing a crucial role in stabilizing the metal center, promoting oxidative addition, and facilitating reductive elimination. nih.gov

Catalytic Metals:

Palladium: Palladium is the most widely used metal for cross-coupling reactions involving aryl bromides. Palladium(0) complexes are the active catalysts that initiate the cycle via oxidative addition to the C-Br bond.

Nickel: Nickel catalysts are often a more cost-effective alternative and can be particularly effective for coupling unreactive aryl chlorides or bromides. nih.gov Nickel-based systems, often utilizing ligands like Pybox (pyranosyl-oxazoline), have been shown to be effective in the cross-coupling of α-bromo amides and other alkyl electrophiles. orgsyn.orgnih.gov

Ligand Effects: The properties of the ligand coordinated to the metal center have a profound impact on reaction efficiency, selectivity, and functional group tolerance.

Phosphine Ligands: These are the most common class of ligands. Electron-rich, bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and SPhos, are known to accelerate the rates of oxidative addition and reductive elimination, leading to higher catalyst turnover numbers. units.itnih.gov The use of bis(tri-tert-butylphosphine)palladium, for example, has been identified as critical for the successful coupling of aromatic bromides with arylsilanolates. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form robust bonds with the metal center, creating highly active and stable catalysts. They have been successfully employed in various cross-coupling reactions, including Negishi couplings of heteroaryl halides. organic-chemistry.org

The choice of ligand must be optimized for the specific reaction type and coupling partners to achieve the desired outcome.

Negishi Cross-Coupling Methodologies

The Negishi coupling is a powerful and versatile carbon-carbon bond-forming reaction that couples an organozinc reagent with an organic halide. organic-chemistry.org this compound is an excellent substrate for this reaction, serving as the aryl bromide component. The reaction is typically catalyzed by palladium or nickel complexes. organic-chemistry.org

The general methodology involves the reaction of the bromopyridine with an organozinc reagent (R-ZnX) in the presence of a palladium(0) catalyst. The organozinc reagents are often prepared in situ from the corresponding organic halide. A key advantage of the Negishi reaction is the high functional group tolerance and the relatively high reactivity of the organozinc nucleophiles.

A representative Negishi coupling of this compound is shown below. Conditions are based on established protocols for similar aryl bromides, such as the coupling of methyl 2-hydroxy-5-bromobenzoate with 2,4-difluorophenylzinc bromide. units.it In that analogous system, a catalyst composed of Pd(OAc)₂ and the bulky phosphine ligand SPhos was highly effective, affording the coupled product in high yield under mild conditions. units.it

Table 1: Representative Negishi Cross-Coupling of this compound

| Coupling Partner (R-ZnBr) | Catalyst System | Solvent | Temperature | Product | Yield (%) |

| Phenylzinc bromide | 2 mol% Pd(OAc)₂, 4 mol% SPhos | THF | Room Temp. | Methyl 5-methyl-2-phenylnicotinate | >90 (Est.) |

| Ethylzinc bromide | 5 mol% PdCl₂(dppf) | THF | 60 °C | Methyl 2-ethyl-5-methylnicotinate | ~85 (Est.) |

| Vinylzinc bromide | 5 mol% Pd(PPh₃)₄ | Dioxane | 80 °C | Methyl 5-methyl-2-vinylnicotinate | ~80 (Est.) |

Yields are estimated based on typical outcomes for similar substrates as reported in the literature. units.it

Heck Reaction Applications

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. nih.govfrontiersin.org As an aryl bromide, this compound is a suitable electrophile for this transformation. The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond.

The intramolecular variant of the Heck reaction is particularly useful for constructing ring systems. nih.gov For intermolecular reactions involving this compound, coupling with electron-deficient alkenes like acrylates or styrenes is common. The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle. nih.gov

A typical protocol would involve heating the bromopyridine with an alkene, a palladium source like Pd(OAc)₂, a phosphine ligand, and a base such as triethylamine (B128534) (Et₃N).

Table 2: Representative Heck Reaction of this compound

| Alkene | Catalyst System | Base | Solvent | Product (Major Isomer) |

| Methyl acrylate | 1 mol% Pd(OAc)₂, 2 mol% PPh₃ | Et₃N | DMF | Methyl 2-(2-(methoxycarbonyl)vinyl)-5-methylnicotinate |

| Styrene | 1 mol% Pd(OAc)₂, 2 mol% P(o-tol)₃ | NaOAc | DMA | Methyl 5-methyl-2-styrylnicotinate |

| Ethylene | 2 mol% PdCl₂(dppf) | K₂CO₃ | NMP | Methyl 5-methyl-2-vinylnicotinate |

Stille Coupling Reactions

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are notable for their stability to air and moisture. libretexts.org this compound can act as the halide partner in this coupling.

The reaction mechanism follows the standard cross-coupling catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org A common side reaction is the homocoupling of the organostannane reagent. wikipedia.org The choice of palladium catalyst and ligands is crucial for optimizing the reaction. Pd(PPh₃)₄ is a frequently used catalyst for Stille couplings. organic-chemistry.org

Table 3: Representative Stille Coupling of this compound

| Organostannane | Catalyst System | Solvent | Additive | Product |

| Tributyl(phenyl)stannane | 5 mol% Pd(PPh₃)₄ | Toluene | - | Methyl 5-methyl-2-phenylnicotinate |

| Tributyl(vinyl)stannane | 2 mol% Pd₂(dba)₃, 8 mol% P(furyl)₃ | Dioxane | - | Methyl 5-methyl-2-vinylnicotinate |

| 2-(Tributylstannyl)thiophene | 5 mol% PdCl₂(PPh₃)₂ | DMF | CuI | Methyl 5-methyl-2-(thiophen-2-yl)nicotinate |

Decarboxylative Cross-Coupling Strategies

Decarboxylative cross-coupling has emerged as a powerful strategy that utilizes carboxylic acids as coupling partners, releasing carbon dioxide as a benign byproduct. nih.gov In the context of this compound, this strategy would typically involve the corresponding carboxylic acid, 2-bromo-5-methylnicotinic acid, which can be obtained via hydrolysis of the ester.

This approach allows for the formation of C-C bonds by coupling the carboxylic acid (as a carboxylate salt) with an aryl or heteroaryl halide. A novel palladium-catalyzed decarboxylative cross-coupling of 2-picolinic acid with various aryl bromides has been successfully achieved, demonstrating the feasibility of using pyridine carboxylic acids as nucleophilic partners in C-C bond formation. rsc.org This method provides a direct route to 2-arylpyridines. Applying this logic, 2-bromo-5-methylnicotinic acid could potentially undergo self-coupling or coupling with other aryl halides under similar conditions, though this would lead to a biaryl structure with the loss of the carboxyl group.

A more direct, albeit different, strategy involves the activation of the ester's acyl C–O bond, which has been demonstrated using nickel catalysis for simple methyl esters, leading to products like anilides without a separate decarboxylation step. nih.gov

Bimetallic Catalysis in Pyridine Carboxylate Coupling

Bimetallic catalysis, where two different metals work in concert, can offer unique reactivity and selectivity that is not achievable with single-metal systems. nih.govrsc.org A well-known example is the Sonogashira coupling, where copper and palladium catalysts work together. rsc.org In the context of pyridine carboxylate coupling, a bimetallic system could be employed to facilitate the transformation.

One approach involves one metal generating a catalytic amount of an organometallic species that then undergoes transmetalation to a second metal, which is the active cross-coupling catalyst. rsc.org For instance, in decarboxylative couplings of carboxylic acids, a bimetallic system could be envisioned where one metal (e.g., Ag or Cu) facilitates the decarboxylation step to generate an organometallic intermediate, which then transmetalates to a palladium or nickel catalyst for the subsequent cross-coupling. While specific examples for 2-bromo-5-methylnicotinic acid are not prominent, the principle has been applied broadly. For example, RhRu bimetallic clusters have been developed for the cross-dehydrogenative coupling of arenes and carboxylic acids, showcasing the potential of bimetallic systems in reactions involving carboxylates. nih.gov This approach represents a frontier in catalysis, potentially enabling challenging transformations of pyridine carboxylates under milder conditions. rsc.orgcapes.gov.br

Oxidation Reactions

The oxidation of this compound can be selectively targeted to different functional groups within the molecule, primarily the methyl group.

Oxidation of the Methyl Group to Carboxyl Functionalities

The methyl group at the 5-position of the pyridine ring can be oxidized to a carboxylic acid, yielding 5-bromo-2-methylpyridine-3-carboxylic acid. This transformation is a key step in the synthesis of various nicotinic acid derivatives. sigmaaldrich.com A common oxidizing agent for this type of reaction is potassium permanganate (B83412) (KMnO4). The reaction is typically carried out in an aqueous solution, and the progress can be monitored by the disappearance of the purple permanganate color.

The resulting 5-bromo-2-methylnicotinic acid is a solid with a melting point of 226-230 °C. sigmaaldrich.com This transformation is significant as it introduces a new functional group that can undergo further reactions, such as esterification or amidation, to create a diverse range of compounds.

Table 1: Oxidation of Methyl Group

| Starting Material | Product | Reagent |

| This compound | 5-Bromo-2-methylnicotinic acid | Potassium permanganate (KMnO4) |

Oxidation of Other Alkyl or Alkoxy Substituents

While the primary focus is on the named compound, the oxidation of other alkyl or alkoxy groups on similar pyridine rings is also of synthetic importance. For instance, the oxidation of a methoxy (B1213986) group to a hydroxyl group can be achieved, though it often requires specific reagents to avoid over-oxidation. Photocatalytic methods using flavins have shown promise in the selective oxidation of various alkyl benzenes and related compounds, which could potentially be applied to derivatives of this compound. pnas.org These reactions often proceed via a radical mechanism, initiated by a photoexcited catalyst. pnas.org

Reduction Reactions

The reduction of this compound offers several pathways to valuable synthetic intermediates, including the reduction of the ester, the pyridine ring, and precursor nitro groups.

Reduction of the Ester Group to Alcohol Functionalities

The ester group of this compound can be reduced to a primary alcohol, forming (2-bromo-5-methylpyridin-3-yl)methanol. A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH4) in methanol, often with tetrahydrofuran (THF) as a solvent under reflux conditions. scholarsresearchlibrary.com While NaBH4 is generally considered a mild reducing agent, its reactivity can be enhanced by the addition of methanol, allowing for the reduction of esters which are typically less reactive than aldehydes or ketones. scholarsresearchlibrary.com

This reduction is a valuable tool for introducing a hydroxymethyl group onto the pyridine scaffold, which can then be used in subsequent reactions such as etherification or further oxidation.

Table 2: Reduction of Ester Group

| Starting Material | Product | Reagent | Solvent |

| This compound | (2-bromo-5-methylpyridin-3-yl)methanol | Sodium borohydride (NaBH4) | Methanol/THF |

Reduction of the Brominated Pyridine Ring

The bromine atom on the pyridine ring can be removed through a reduction process, a reaction known as hydrodebromination. This is often achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source. However, care must be taken as some conditions can also reduce the pyridine ring itself. Alternative methods for the reduction of aryl halides that may be applicable include the use of zinc dust in the presence of an acid.

Mechanistic Investigations in Methyl 2 Bromo 5 Methylnicotinate Chemistry

Reaction Kinetics and Thermodynamic Analyses

The rate at which a chemical reaction proceeds and the energy changes that accompany it are critical parameters for understanding and optimizing synthetic routes. For Methyl 2-bromo-5-methylnicotinate, kinetic studies of its reactions, particularly nucleophilic aromatic substitution (SNAr), provide valuable data on the factors influencing its reactivity.

Kinetic investigations into the SNAr reactions of various substituted bromopyridines have shown that the reaction rates are significantly influenced by the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyridine (B92270) ring. researchgate.net For instance, the reaction of 2-bromopyridines with nucleophiles generally follows second-order kinetics, where the rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org The presence of an electron-withdrawing ester group at the 3-position and an electron-donating methyl group at the 5-position in this compound creates a unique electronic environment that modulates the reactivity of the C2-Br bond.

While specific thermodynamic data for reactions involving this compound are not extensively reported, general principles of SNAr reactions on pyridines suggest that the formation of the Meisenheimer intermediate is the rate-determining step. The thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), for the tautomeric equilibrium in related azido-tetrazolo pyridopyrimidine systems have been determined, providing insights into the stability of intermediates in similar heterocyclic systems. nih.gov These studies show that the tetrazole tautomer is generally favored, with negative ΔG values indicating a spontaneous process. nih.gov

Table 1: Representative Kinetic and Thermodynamic Data for SNAr Reactions of Substituted Pyridines

| Reactant System | Nucleophile | Solvent | Rate Constant (k) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| 2-Bromopyridine (B144113) | Piperidine | Methanol (B129727) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | 65 | -120 |

| 2-Chloro-5-nitropyridine | Aniline | Ethanol | 4.2 x 10⁻⁴ M⁻¹s⁻¹ | 55 | -110 |

| 2,4-Diazidopyrido[3,2-d]pyrimidine | Benzylamine | Dichloromethane (B109758) | - | -19.92 to -48.02 | -43.74 to -143.27 |

Note: The data in this table is illustrative and compiled from various sources on related pyridine systems to represent typical values. The thermodynamic data for the diazidopyridopyrimidine system refers to the azide-tetrazole equilibrium. nih.gov

Elucidation of Reaction Mechanisms

Unraveling the step-by-step pathway of a reaction is crucial for controlling its outcome and improving its efficiency. For this compound, two primary reaction types have been the subject of mechanistic scrutiny: nucleophilic aromatic substitution and cross-coupling reactions.

Detailed Pathways for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established transformation. The generally accepted mechanism for the reaction of this compound with a nucleophile (Nu⁻) proceeds through a two-step addition-elimination pathway.

Nucleophilic Attack and Formation of the Meisenheimer Intermediate: The reaction is initiated by the attack of the nucleophile at the electron-deficient carbon atom bonded to the bromine atom (C2). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which stabilizes the intermediate. The electron-withdrawing methyl nicotinate (B505614) group at the 3-position further enhances the electrophilicity of the C2 position and stabilizes the negative charge in the intermediate through resonance and inductive effects.

Departure of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the bromide ion, which is a good leaving group. This step is typically fast and leads to the formation of the final substituted product.

Recent studies have also suggested the possibility of a concerted SNAr mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, particularly with less activating substituents. However, for a substrate like this compound with a strongly electron-withdrawing group, the stepwise mechanism via a Meisenheimer intermediate is generally favored. The relative reactivity of halogens in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer intermediate. nih.gov

Mechanistic Insights into Cross-Coupling Catalytic Cycles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. This compound is an excellent substrate for these reactions, where the bromine atom is replaced by an organic group from an organoboron reagent. The catalytic cycle for the Suzuki-Miyaura coupling of this compound with a generic organoboronic acid (R-B(OH)₂) can be described in three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of this compound to a palladium(0) complex (e.g., Pd(PPh₃)₄). This step involves the insertion of the palladium atom into the C-Br bond, resulting in the formation of a square planar palladium(II) complex. This is often the rate-determining step of the catalytic cycle. libretexts.org

Transmetalation: The next step is transmetalation, where the organic group (R) from the organoboronic acid is transferred to the palladium(II) complex. This process is typically facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the organoboronic acid to form a more nucleophilic boronate species. The bromide ligand on the palladium is replaced by the R group.

Reductive Elimination: The final step is reductive elimination, where the two organic groups (the nicotinic acid moiety and the R group) on the palladium(II) complex are coupled together to form the desired product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are particularly valuable in understanding the chemistry of this compound.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) calculations can provide detailed information about the electronic structure, geometry, and energy of molecules and transition states. For this compound, DFT studies can be employed to:

Analyze Reactivity: By calculating the distribution of electron density and the molecular electrostatic potential (ESP), DFT can identify the most electrophilic sites on the molecule, confirming that the C2 position is the most susceptible to nucleophilic attack. The energies of the frontier molecular orbitals (HOMO and LUMO) can also provide insights into the reactivity of the compound. researchgate.net

Investigate Reaction Pathways: DFT can be used to model the entire reaction pathway for both SNAr and cross-coupling reactions. This includes locating the transition state structures and calculating their energies, which allows for the determination of the activation barriers for each step of the reaction. This information is crucial for understanding the kinetics and selectivity of the reactions. For example, DFT calculations can help to elucidate the geometry of the Meisenheimer intermediate and the transition states leading to its formation and decomposition. researchgate.net

Predict Selectivity: In cases where multiple reaction sites are available, DFT can be used to predict the regioselectivity of a reaction by comparing the activation energies for the different possible pathways.

Quantitative Structure-Activity Relationships (QSAR) in Derivatization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of the derivatization of this compound, QSAR studies can be instrumental in designing new molecules with enhanced biological properties, such as enzyme inhibition. nih.gov

A typical QSAR study involves the following steps:

Data Set Preparation: A series of derivatives of this compound are synthesized, and their biological activity (e.g., IC₅₀ value for enzyme inhibition) is measured.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), electronic (e.g., partial charges), or steric (e.g., molecular volume).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

Once a robust and predictive QSAR model is established, it can be used to predict the biological activity of new, unsynthesized derivatives of this compound. This allows for the rational design of more potent and selective compounds, thereby accelerating the drug discovery process. For instance, QSAR studies on nicotinic acid and nicotinamide (B372718) derivatives have been successfully employed to identify key structural features that govern their inhibitory activity against various enzymes. nih.govnih.gov

Table 2: Common Descriptors Used in QSAR Studies of Nicotinic Acid Derivatives

| Descriptor Type | Example Descriptors |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Kier & Hall Connectivity Indices |

| Electronic | Dipole Moment, Partial Charges on Atoms, HOMO/LUMO energies |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Steric | Molar Refractivity, Molecular Volume |

Regioselectivity and Stereochemical Considerations in Derivatives

The chemical reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents, which dictates the regioselectivity of its reactions. Furthermore, the planar pyridine ring provides a scaffold for the synthesis of chiral derivatives, introducing important stereochemical considerations.

Regioselectivity in Substitution Reactions

The pyridine ring in this compound possesses distinct electronic properties that govern the regioselectivity of its derivatization. The nitrogen atom, being highly electronegative, withdraws electron density from the ring, particularly from the α (C2 and C6) and γ (C4) positions. This electron deficiency makes these positions susceptible to nucleophilic attack. rsc.orgnih.govlibretexts.org Conversely, the β (C3 and C5) positions are comparatively less electron-deficient.

In this compound, the bromine atom is located at the electron-deficient C2 position, making it a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-donating methyl group at the C5 position and the electron-withdrawing methyl ester group at the C3 position further modulates the reactivity of the ring. The methyl group enhances the electron density at the ortho (C4 and C6) and para (C2) positions relative to itself, while the methyl ester group withdraws electron density, primarily from the ortho (C2 and C4) and para (C6) positions.

The interplay of these electronic effects generally directs nucleophilic attack to the C2 position, leading to the displacement of the bromine atom. This is because the intermediate formed during the SNAr reaction is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. rsc.orgnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also highly regioselective. libretexts.orgorganic-chemistry.org In the case of 2-bromopyridines, the oxidative addition of the palladium catalyst occurs preferentially at the C-Br bond, leading to the formation of a C-C bond at the C2 position. researchgate.net Research on the Suzuki cross-coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine (B1289001), with various arylboronic acids has demonstrated that the reaction proceeds selectively at the position of the bromine atom to yield the corresponding 5-aryl derivatives in good yields. nih.gov This suggests that this compound would undergo similar regioselective coupling at the C2 position.

The following table presents representative data from a study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with different arylboronic acids, which serves as a model for the expected regioselectivity with this compound. nih.gov

Stereochemical Considerations in Derivatives

The synthesis of chiral derivatives from achiral starting materials like this compound is a key area of research, particularly for applications in medicinal chemistry and materials science. nih.gov Stereocenters can be introduced through various synthetic strategies, leading to enantiomerically enriched or diastereomerically pure products.

One common approach involves the use of chiral catalysts in reactions such as asymmetric Suzuki-Miyaura coupling. rsc.org The use of chiral phosphine (B1218219) ligands in conjunction with a palladium catalyst can induce enantioselectivity in the coupling of 2-bromopyridines with prochiral nucleophiles or in the desymmetrization of prochiral substrates. This can lead to the formation of atropisomeric biaryls where the rotation around the newly formed C-C bond is restricted.

Another strategy involves the introduction of a chiral auxiliary to the molecule. This auxiliary can direct subsequent reactions in a stereoselective manner, after which it can be removed. For example, the ester group of this compound could be hydrolyzed and then re-esterified with a chiral alcohol. The resulting diastereomeric esters could then be separated or subjected to further transformations where the chiral auxiliary directs the stereochemical outcome of reactions at other positions on the pyridine ring.

Furthermore, reactions at the methyl group at the C5 position can also be a source of chirality. For instance, asymmetric deprotonation of the methyl group using a chiral base followed by reaction with an electrophile could generate a new stereocenter.

The following table outlines potential stereoselective reactions that could be applied to this compound to generate chiral derivatives, based on established methodologies for other pyridine systems.

Advanced Applications and Future Research Directions

Role as a Pharmaceutical Intermediate and Building Block

The chemical architecture of Methyl 2-bromo-5-methylnicotinate makes it a valuable precursor in the synthesis of pharmaceutical compounds. The bromine atom at the 2-position and the methyl ester at the 3-position of the pyridine (B92270) ring provide two distinct reactive sites that can be selectively functionalized to build intricate molecular frameworks.

Precursor in Drug Discovery for Specific Therapeutic Areas

A notable application of compounds structurally related to this compound is in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. While specific documentation for this compound is not prevalent in the public domain, the synthesis of Macitentan involves key intermediates that share the substituted pyrimidine (B1678525) and brominated phenyl motifs, highlighting the importance of such building blocks in medicinal chemistry. The synthesis of Macitentan underscores the utility of halogenated and functionalized pyridine and pyrimidine intermediates in constructing complex drug molecules.

Synthesis of Bioactive Pyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in a vast number of biologically active compounds. The pyridine ring is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and participate in various biological interactions. The presence of a bromine atom, as in this compound, offers a handle for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the introduction of diverse substituents and the generation of libraries of novel pyridine derivatives for biological screening. These derivatives are explored for a wide range of therapeutic activities, including but not limited to, antiviral, antifungal, and anticancer properties. The versatility of the pyridine scaffold allows for fine-tuning of steric and electronic properties to optimize pharmacological activity.

Development of Agrochemicals

The pyridine ring is a key structural component in many modern agrochemicals, including herbicides, insecticides, and fungicides. While direct evidence of this compound's use in commercial agrochemicals is limited in publicly available literature, the synthesis of novel pyridine-based agrochemicals is an active area of research. nih.gov The functional groups present in this compound are amenable to chemical modifications that could lead to the discovery of new crop protection agents. For instance, the bromo substituent can be displaced or used in coupling reactions to introduce toxophoric groups, while the ester can be hydrolyzed or converted to other functional groups to modulate the compound's physicochemical properties and biological activity. The development of trifluoromethylpyridine derivatives, for example, has led to the commercialization of numerous successful crop protection products. researchgate.net

Utilization in Organic Synthesis and Material Science

Beyond its role in life sciences, this compound and similar halogenated nicotinic acid esters are valuable tools for organic chemists and material scientists. The reactivity of the C-Br bond and the ester functionality allows for the construction of a wide array of organic molecules and polymers.

Construction of Complex Heterocyclic Scaffolds

The synthesis of highly substituted and complex heterocyclic systems is a central theme in modern organic chemistry. This compound serves as a versatile starting material for accessing such scaffolds. The bromine atom can participate in a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, and other functional groups. Furthermore, the pyridine nitrogen and the ester group can be involved in cyclization reactions to form fused heterocyclic systems. These complex scaffolds are of interest not only in drug discovery but also in the development of new catalysts and functional materials. The modular synthesis of substituted pyridines from readily available starting materials is a key strategy for accessing novel chemical space. nih.govresearchgate.net

Exploration in Novel Material Development

Pyridine-containing polymers and materials have garnered significant interest due to their unique electronic and optical properties. chemneo.com While specific applications of this compound in material science are not extensively documented, its structure suggests potential as a monomer or a precursor for functional materials. The pyridine unit can impart desirable characteristics such as thermal stability, conductivity, and metal-coordinating ability to polymers. The bromo- and ester- functionalities could be utilized for polymerization reactions or for post-polymerization modification to tune the material's properties. For example, pyridine derivatives are used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic devices. chemneo.com The ability to create well-defined, multi-component crystalline structures from substituted pyridines is also being explored for applications in materials science. rsc.org

A Valuable Research Tool in Biological and Pharmacological Investigations

This compound serves as a crucial tool for researchers exploring the intricacies of biological systems, particularly in the field of neuropharmacology. Its unique structure allows for specific interactions and comparative studies that can elucidate complex biological processes.

Probing Nicotinic Receptor Interactions

The structural characteristics of this compound make it a candidate for use as a probe in studying nicotinic acetylcholine (B1216132) receptors (nAChRs). Halogenated compounds, in particular, can play a significant role in drug-target binding affinity. acs.org The bromine atom on the pyridine ring of this compound can participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules. This interaction can be pivotal in establishing strong intersubunit anchoring in receptors like the α4β2 subtype of nAChRs, thereby enhancing drug efficacy. acs.org The precise nature of these interactions can be further investigated through molecular docking studies to understand the binding modes within the receptor's active site.

Comparative Studies with Methyl Nicotinate (B505614) in Biological Systems

Comparative studies between this compound and its non-brominated counterpart, Methyl nicotinate, are instrumental in understanding the role of the bromine and methyl substitutions on biological activity. Such studies can reveal differences in receptor interactions, potency, and selectivity. For instance, a "methyl scan" of the pyrrolidinium (B1226570) ring of nicotine (B1678760) has demonstrated that methylation at different positions can significantly alter interactions with α7 and α4β2 nAChRs. nih.gov Similarly, comparing the biological effects of this compound and Methyl nicotinate can provide insights into how the bromine atom at the 2-position and the methyl group at the 5-position influence binding and functional activity at nicotinic receptors. While both are derivatives of nicotinic acid, the presence of the bromine atom in this compound introduces different electronic and steric properties, which can modulate its interaction with molecular targets compared to Methyl nicotinate. chemistryjournal.net

| Compound | Key Structural Features | Potential Impact on Biological Activity |

| This compound | Bromine at C2, Methyl at C5, Methyl ester at C3 | The bromine atom can participate in halogen bonding, potentially increasing binding affinity and selectivity for specific receptor subtypes. The methyl group can influence steric interactions within the binding pocket. |

| Methyl Nicotinate | Methyl ester at C3 | Serves as a baseline for understanding the fundamental interactions of the nicotinic acid scaffold. Lacks the specific interactions afforded by the bromine and additional methyl groups. |

Emerging Synthetic Strategies and Technologies

The synthesis of polysubstituted pyridines like this compound can be challenging. nih.gov However, recent advancements in synthetic chemistry are providing more efficient and sustainable routes to this and related compounds.

Flow Chemistry Applications

Flow chemistry is emerging as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering advantages such as improved safety, scalability, and efficiency over traditional batch processes. researchgate.net The continuous nature of flow synthesis allows for precise control over reaction parameters, which is particularly beneficial for reactions involving highly reactive intermediates. researchgate.net While specific applications for the synthesis of this compound are still under development, the successful application of flow chemistry to the synthesis of other nicotinamide (B372718) derivatives from methyl nicotinate suggests its potential. researchgate.net This approach could lead to higher yields and shorter reaction times compared to conventional methods. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a popular method in organic chemistry due to its ability to accelerate reaction rates, often leading to higher yields and cleaner product formation. nih.gov This technique has been successfully applied to the synthesis of various esters and substituted pyridines. nih.govmdpi.com The esterification of carboxylic acids, a key step in the synthesis of compounds like this compound, can be significantly expedited using microwave irradiation. mdpi.com For instance, the synthesis of borneol esters was achieved with short reaction times and high yields using a microwave-assisted, solvent-free method. nih.gov This suggests that microwave technology could be a valuable tool for the efficient and environmentally friendly synthesis of this compound.

| Synthesis Technology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Improved safety, scalability, precise control over reaction conditions, potentially higher yields and shorter reaction times. researchgate.net |

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, cleaner product formation, potential for solvent-free reactions. nih.govmdpi.com |

Challenges and Opportunities in this compound Research

The synthesis and application of this compound present both challenges and opportunities for the scientific community. A primary challenge lies in the regioselective synthesis of such polysubstituted pyridines, as controlling the position of multiple substituents on the pyridine ring can be complex. nih.gov

Despite these synthetic hurdles, the unique structural features of this compound offer significant opportunities. Its potential as a selective probe for nicotinic receptors could lead to a better understanding of these important neurological targets and aid in the development of novel therapeutics for a range of disorders. acs.org Furthermore, the exploration of advanced synthetic methodologies like flow chemistry and microwave-assisted synthesis not only addresses the challenges of its production but also aligns with the principles of green chemistry, promoting more sustainable and efficient chemical processes. researchgate.netnih.gov The continued investigation into this compound and its analogs is poised to open new avenues in medicinal chemistry and pharmacological research. The increasing number of halogenated drugs gaining FDA approval underscores the growing appreciation for halogenation in drug design. nih.gov

Scalability of Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and considerations. While specific large-scale synthesis documentation for this exact compound is not extensively published, analysis of related pyridine derivatives and heterocyclic intermediates provides insight into the potential hurdles and optimization strategies.

Industrial synthesis of substituted pyridines often relies on established methods like the Chichibabin pyridine synthesis, which involves the condensation of aldehydes or ketones with ammonia (B1221849) over oxide catalysts. researchgate.net For more complex, substituted pyridines, multi-step syntheses are common, necessitating careful process development to ensure efficiency and cost-effectiveness. A laboratory-scale synthesis for the closely related ethyl 5-bromo-2-methylnicotinate involves the esterification of 5-bromo-2-methyl-nicotinic acid using excess ethanol, sulfuric acid as a catalyst, and a phase transfer catalyst to achieve a yield of 82.6%. guidechem.com Scaling up such a process would require addressing several factors:

Raw Material Sourcing and Cost: The availability and cost of starting materials, such as the corresponding substituted nicotinic acid, are primary considerations for large-scale production.

Reaction Conditions and Safety: The use of strong acids like sulfuric acid and elevated temperatures (105°C in the lab-scale example) necessitates robust reactor materials and stringent temperature control to prevent runaway reactions. guidechem.com Pilot-plant syntheses of other complex heterocyclic intermediates have highlighted the critical nature of vigilant temperature control. researchgate.net

Solvent and Catalyst Efficiency: The large excess of reactant/solvent (anhydrous ethanol) used in laboratory procedures would be economically and environmentally challenging on an industrial scale. guidechem.com Process optimization would focus on reducing solvent volumes, improving catalyst turnover, and exploring reusable or solid-supported catalysts.

Work-up and Purification: Neutralization and extraction steps, common in lab-scale syntheses, can generate significant aqueous waste. guidechem.com Large-scale production would benefit from streamlined purification methods like distillation or crystallization to minimize solvent use and improve product purity. The synthesis of ethyl 5-bromo-2-methylnicotinate, for instance, employs vacuum distillation for final purification. guidechem.com

Process Mass Intensity (PMI): A key metric in green chemistry, PMI (the total mass of materials used to produce a certain mass of product) would need to be minimized. This involves optimizing reaction stoichiometry, reducing solvent use, and minimizing waste streams. researchgate.net

The following table summarizes key parameters from a representative lab-scale synthesis of a related compound, illustrating the types of conditions that would need to be optimized for scalability.

Table 1: Representative Lab-Scale Synthesis Parameters for Ethyl 5-bromo-2-methylnicotinate

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 5-Bromo-2-Methyl-Nicotinic Acid | guidechem.com |

| Reagent/Solvent | Anhydrous Ethanol (in large excess) | guidechem.com |

| Catalyst | Concentrated Sulfuric Acid, Phase Transfer Catalyst (BTEAC) | guidechem.com |

| Reaction Temperature | 105°C | guidechem.com |

| Purification Method | Neutralization, Extraction, Vacuum Distillation | guidechem.com |

| Average Yield | 82.6% | guidechem.com |

Future research in this area will likely focus on developing more atom-economical and environmentally benign synthetic routes, potentially through catalytic C-H activation or novel cycloaddition strategies, which have been demonstrated for other substituted pyridines. acs.org

Development of Novel Functionalizations

This compound is a versatile scaffold for the development of novel compounds, primarily due to the reactivity of the 2-bromo substituent on the electron-deficient pyridine ring. The bromine atom serves as an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.

The 2-bromopyridine (B144113) moiety is a valuable synthon in organic synthesis. guidechem.com Its functionalization is a key strategy for creating new molecular entities with potential applications in pharmaceuticals and materials science. Several powerful catalytic methods can be employed to modify the this compound core:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the 2-bromopyridine with boronic acids or esters. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position, significantly diversifying the molecular structure.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the synthesis of 2-amino-pyridine derivatives. This is a crucial transformation for accessing a large number of biologically active compounds.

Sonogashira Coupling: This reaction, catalyzed by palladium and copper, facilitates the coupling of the 2-bromopyridine with terminal alkynes. This introduces alkynyl moieties, which can serve as handles for further transformations or as integral parts of a target molecule's structure.

Heck Coupling: This palladium-catalyzed reaction forms a new carbon-carbon bond between the 2-bromopyridine and an alkene, offering a route to vinyl-substituted pyridines.

Negishi Coupling: Utilizing nickel or palladium catalysts, this reaction couples the bromopyridine with organozinc reagents, providing another robust method for C-C bond formation. beilstein-journals.org

C-H Bond Activation/Arylation: Recent advances have demonstrated phosphine-free palladium-catalyzed C-H bond activation/arylation of heterocycles using 2-bromopyridines as coupling partners. This provides a direct and environmentally friendly approach to creating 2-(hetero)arylpyridines. acs.org

The following table outlines some of the key cross-coupling reactions applicable to the functionalization of the 2-bromopyridine scaffold.

Table 2: Key Cross-Coupling Reactions for Functionalization of 2-Bromopyridines

| Reaction Name | Catalyst System (Typical) | Bond Formed | Introduced Functional Group |

|---|---|---|---|

| Suzuki-Miyaura | Pd(0) or Pd(II) with a ligand | C-C | Aryl, Heteroaryl, Alkyl |

| Buchwald-Hartwig | Pd(0) or Pd(II) with a ligand | C-N | Amine |

| Sonogashira | Pd(0)/Cu(I) with a ligand | C-C (alkynyl) | Alkyne |

| Heck | Pd(0) or Pd(II) with a ligand | C-C (vinyl) | Alkene |

| Negishi | Ni or Pd | C-C | Alkyl, Aryl, Alkenyl, Alkynyl |

Future research is directed towards expanding the scope of these reactions for this specific substrate and developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability. Additionally, the inherent electronic properties of the pyridine ring present challenges and opportunities for regioselective C-H functionalization at other positions on the ring, a field that is currently under intense investigation. researchgate.netnih.gov The development of methods for selective meta-C-H functionalization, for example, could dramatically increase the chemical space accessible from this versatile intermediate.

Q & A

Q. What are the optimal synthetic conditions for Methyl 2-bromo-5-methylnicotinate to maximize yield and purity?

Methodological Answer:

- Reaction Optimization : Use nucleophilic aromatic substitution or esterification of 2-bromo-5-methylnicotinic acid with methanol, catalyzed by H₂SO₄ or thionyl chloride. Monitor reaction progress via TLC or HPLC.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity can be verified using NMR (¹H/¹³C) and HPLC (>98% purity threshold) .

- Key Parameters : Temperature (60–80°C), anhydrous conditions, and stoichiometric excess of methanol to drive esterification.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify the methyl ester (δ ~3.9 ppm, singlet) and bromine-induced deshielding in the aromatic region (δ 7.5–8.5 ppm) .

- FTIR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-Br vibration (560–600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 230.0 (C₈H₇BrNO₂⁺).

Q. How does this compound behave under varying storage conditions?

Methodological Answer:

- Stability : Store at 0–6°C in sealed, amber vials under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation.

- Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free nicotinic acid derivatives) .

Advanced Research Questions

Q. How can researchers design experiments to study the regioselectivity of cross-coupling reactions involving this compound?

Methodological Answer:

- Catalytic Systems : Test Pd(PPh₃)₄, Buchwald-Hartwig conditions, or Suzuki-Miyaura couplings with aryl boronic acids.

- Kinetic Analysis : Use in situ NMR or GC-MS to track intermediates and optimize reaction time/temperature .

- Computational Modeling : Apply DFT calculations to predict electron density at the bromine site and steric effects from the methyl group .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved during derivative synthesis?

Methodological Answer:

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous signals and X-ray crystallography for structural confirmation.

- Dynamic Effects : Consider rotational barriers (e.g., ester group conformation) causing splitting anomalies. Variable-temperature NMR can resolve this .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution vs. elimination pathways?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates.

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor SNAr, while bulky bases (DBU) may drive elimination. Monitor intermediates via LC-MS .

Q. How can computational models predict the environmental persistence or toxicity of this compound?

Methodological Answer:

- QSAR Modeling : Use software like EPI Suite to estimate biodegradation half-life and bioaccumulation potential.

- Ecotoxicity Assays : Pair computational predictions with in vitro assays (e.g., Daphnia magna toxicity testing) .

Q. What strategies mitigate side reactions during multi-step syntheses of nicotinate-based pharmacophores?

Methodological Answer:

- Protecting Groups : Temporarily mask the ester or methyl group with tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups.

- Sequential Optimization : Use DoE (Design of Experiments) to isolate critical variables (e.g., catalyst loading, solvent polarity) .

Q. Data Contradiction Analysis Example :

| Observation | Resolution Strategy | Evidence Source |

|---|---|---|

| Unassigned NMR peaks at δ 7.8 ppm | HSQC/COSY correlation, DFT | |

| Low Suzuki coupling yield | Screen Pd catalysts/additives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |